molecular formula C6H4BrN3 B1342952 7-Bromo-1H-benzo[d][1,2,3]triazole CAS No. 1064721-11-4

7-Bromo-1H-benzo[d][1,2,3]triazole

Cat. No. B1342952
M. Wt: 198.02 g/mol
InChI Key: DNJANJSHTMOQOV-UHFFFAOYSA-N
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Description

7-Bromo-1H-benzo[d][1,2,3]triazole is a compound with the molecular formula C6H4BrN3 . It is used for R&D purposes and not for medicinal or household use .


Synthesis Analysis

1,2,3-Triazole scaffolds are not obtained in nature, but they are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . Various synthetic routes have been used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts .


Molecular Structure Analysis

The molecular structure of 7-Bromo-1H-benzo[d][1,2,3]triazole consists of a five-membered ring containing three consecutive nitrogen atoms . The structure is aromatic due to a 6π delocalized electron ring system .


Chemical Reactions Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons .


Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-1H-benzo[d][1,2,3]triazole is 198.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is also characterized by a topological polar surface area of 41.6 Ų .

Scientific Research Applications

Catalytic Activity and Synthesis Methods

7-Bromo-1H-benzo[d][1,2,3]triazole and its derivatives have been explored for their role in catalytic activities and synthesis methodologies. For instance, a study highlighted the catalytic system involving hydroxybenzotriazole derivatives, demonstrating significant rate enhancements in hydrolysis reactions, providing insights into the ester cleavage properties of these compounds in surfactant micelles (Bhattacharya & Kumar, 2005). Another research focused on the synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, highlighting a convenient method involving C–N and C–S bond formation sequences, emphasizing the efficiency of using CuCl2·2H2O as a catalyst in water (Wen et al., 2015).

Antimicrobial and Biological Properties

Several studies have examined the antimicrobial and various biological properties of 7-Bromo-1H-benzo[d][1,2,3]triazole derivatives. A notable investigation synthesized N-aminoalkylated derivatives of benzo[d][1,2,3]triazole and evaluated their antimicrobial activities against various bacterial and fungal strains, revealing the potential of these compounds in future drug development (Bhardwaj, 2014). The synthesis and biological evaluation of triazole derivatives, emphasizing their role as anti-nociceptive and anti-inflammatory agents, further underscore the biomedical potential of these compounds (Rajasekaran & Rajagopal, 2009).

Material Science and Optoelectronics

Research in the field of material science and optoelectronics has also benefited from the applications of 7-Bromo-1H-benzo[d][1,2,3]triazole derivatives. Studies have explored the synthesis of donor-acceptor copolymers containing functionalized benzotriazole units, highlighting their tunable emission and electrical properties for potential use in organic optoelectronics (Torres-Moya et al., 2020). Another research focused on the self-assembly of T-shape 2H-benzo[d][1,2,3]-triazoles, discussing their optical waveguide and photophysical properties, which are crucial for the rational design of organic self-assemblies in optoelectronic applications (Torres et al., 2016).

Safety And Hazards

When handling 7-Bromo-1H-benzo[d][1,2,3]triazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions of 1,2,3-triazoles, including 7-Bromo-1H-benzo[d][1,2,3]triazole, are promising. Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name

4-bromo-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJANJSHTMOQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617193
Record name 4-Bromo-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-benzo[d][1,2,3]triazole

CAS RN

1064721-11-4
Record name 4-Bromo-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-1,2,3-benzotriazole
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